Stereochemical Potency Advantage: (S)-Talampanel Is 10- to 14-Fold More Potent Than Its (+) Enantiomer at the GluA2 AMPA Receptor
Talampanel, (S)- is the eutomer of the enantiomeric pair that constitutes the racemic drug substance. Using laser-pulse photolysis and whole-cell recording on GluA2 AMPA receptors expressed in HEK-293 cells, Wang and Niu (2013) determined that talampanel (the S-enantiomer) exhibits an endismic ratio of 14 versus its (+) enantiomer for the closed-channel state and 10 for the open-channel state [1]. This establishes that the (S)-enantiomer is approximately one order of magnitude more potent than the (+) enantiomer at the GluA2 subunit. Procuring the defined (S)-enantiomer (CAS 161832-67-3) rather than racemic talampanel (CAS 161832-65-1) or undefined stereochemistry material ensures the delivered biological activity per unit mass is fully attributable to the active species, reducing required concentrations and minimizing potential off-target effects from the inactive distomer.
| Evidence Dimension | Inhibitory potency at GluA2 AMPA receptor |
|---|---|
| Target Compound Data | Talampanel, (S)-: endismic ratio = 14 (closed-channel), 10 (open-channel) vs (+) enantiomer |
| Comparator Or Baseline | (+) enantiomer of talampanel: defined as distomer with ~10- to 14-fold lower potency |
| Quantified Difference | 10- to 14-fold higher potency for (S)-enantiomer relative to the (+) enantiomer |
| Conditions | GluA2 AMPA receptors expressed in HEK-293 cells; laser-pulse photolysis with whole-cell recording; closed-channel and open-channel states measured separately |
Why This Matters
Procurement of the chirally resolved (S)-enantiomer ensures that experimental potency reflects the authentic eutomer activity, avoiding potency underestimation and variable data that would result from using racemic material.
- [1] Wang C, Niu L. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by talampanel and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives. ACS Chem Neurosci. 2013;4(4):635-44. View Source
